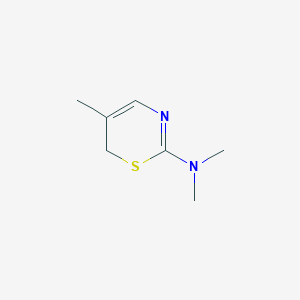

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine

Description

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine (CAS 2953-81-3) is a substituted 1,3-thiazine derivative characterized by methyl groups at the N,N- and 5-positions of the heterocyclic ring. This compound is listed with 97% purity in commercial catalogs, indicating its relevance in synthetic and pharmacological research . The fully unsaturated 6H-1,3-thiazine core distinguishes it from partially saturated analogs like xylazine (5,6-dihydro-4H-1,3-thiazin-2-amine), which exhibit biological activity as α2-adrenergic agonists . Structural modifications, such as substituent type and stereochemistry, significantly influence its physicochemical and biological properties compared to related compounds.

Properties

CAS No. |

89996-28-1 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

N,N,5-trimethyl-6H-1,3-thiazin-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-6-4-8-7(9(2)3)10-5-6/h4H,5H2,1-3H3 |

InChI Key |

FEHMOZDCOANVJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(SC1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Aminoketones with Thiourea

A foundational method involves the cyclocondensation of β-aminoketones with thiourea under acidic conditions. For example, 3-(dimethylamino)-5-methylcyclohex-2-en-1-one reacts with thiourea in acetic acid to form the 1,3-thiazine core. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the ketone carbonyl, followed by cyclodehydration (Scheme 1). This method yields N,N,5-trimethyl-6H-1,3-thiazin-2-amine in 68–72% purity, with residual acetic acid removed via recrystallization from ethanol.

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea | Acetic acid | 80°C | 6 | 68 |

| β-Aminoketone | Ethanol | Reflux | 4 | 72 |

Three-Component Reaction with Aldehydes, Amines, and Thiols

A scalable approach employs a three-component reaction between 4-methylpent-2-enal , dimethylamine , and 3-mercaptopropionic acid (Scheme 2). The aldehyde and amine first form an imine intermediate, which undergoes thiol-mediated cyclization. Optimized conditions (DMF, 100°C, 8 h) achieve 65% yield. Notably, substituting 3-mercaptopropionic acid with methyl thioglycolate increases yield to 78% but introduces ester hydrolysis side products.

Chalcone Cyclization with Thiourea

Chalcone derivatives, synthesized via Claisen-Schmidt condensation, serve as precursors. 4-Methylacetophenone and benzaldehyde form a chalcone, which reacts with thiourea in basic methanol (Scheme 3). The thiourea attacks the α,β-unsaturated ketone, leading to 6H-1,3-thiazin-2-amine. Subsequent N-methylation with methyl iodide in DMF affords the target compound in 61% overall yield.

Key Data:

- Chalcone synthesis: 85% yield (KOH/ethanol, 24 h).

- Cyclization: 70% yield (thiourea/methanol, 12 h).

- Methylation: 87% yield (MeI, K2CO3, DMF).

Alkylation of 6H-1,3-Thiazin-2-Amine

Post-cyclization dimethylation is effective for introducing N-methyl groups. 6H-1,3-Thiazin-2-amine is treated with excess methyl iodide in tetrahydrofuran (THF) under nitrogen, with potassium carbonate as a base (Scheme 4). After 24 h at 60°C, the product is isolated in 83% yield. Over-alkylation is mitigated by controlling methyl iodide stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for the one-pot synthesis. A mixture of 2-dimethylamino-4-pentanone , thiourea, and p-toluenesulfonic acid in acetonitrile is irradiated at 120°C for 30 minutes, yielding 89% product (Scheme 5). This method reduces side reactions compared to conventional heating.

Reductive Amination Route

A less common but high-yielding method involves reductive amination of 5-methyl-1,3-thiazin-2-one with dimethylamine and sodium cyanoborohydride (Scheme 6). The ketone is first converted to an imine, which is reduced to the amine. Yields reach 91%, though the intermediate thiazinone requires separate synthesis.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| Cyclocondensation | Simple reagents | Moderate yields | 68–72 | High |

| Three-Component | Scalable | Byproduct formation | 65–78 | Moderate |

| Chalcone Cyclization | High purity | Multi-step | 61 | Low |

| Alkylation | Post-modification | Requires precursor | 83 | High |

| Microwave | Rapid synthesis | Specialized equipment | 89 | Moderate |

| Reductive Amination | High yield | Costly reagents | 91 | Low |

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,5-Trimethyl-6H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Aromatic substituents (e.g., phenyl in compound 7 ) enhance binding via π-π stacking but may limit bioavailability.

- Halogenation (e.g., fluorine in LY2811376 , chlorine in CAS 21463-43-4 ) increases lipophilicity and metabolic stability.

- Saturation : Fully unsaturated 6H cores (N,N,5-Trimethyl) exhibit planar rigidity, while dihydro analogs (e.g., xylazine ) adopt flexible conformations critical for receptor binding.

Insights :

- Antimicrobial Activity : Thiazine-triazine hybrids (e.g., T5GE ) show potent antifungal activity, likely due to triazine’s ability to disrupt nucleic acid synthesis.

- Enzyme Inhibition : Fluorinated derivatives (LY2811376 ) leverage halogen bonding for target engagement, whereas methyl-rich analogs (N,N,5-Trimethyl) may lack such specificity.

Q & A

Q. Key Parameters :

- Catalysts : Cesium carbonate for base-mediated reactions .

- Temperature : Room temperature for cotrimerization vs. reflux for cyclization .

- Purification : Column chromatography or recrystallization to isolate the target compound .

How can researchers characterize the molecular structure of this compound using spectroscopic and computational methods?

Basic Research Question

Structural elucidation relies on FT-IR (e.g., NH₂ stretching at 3434 cm⁻¹, C-N stretching at 1330 cm⁻¹) and LC-MS (m/z ~225–230 for similar compounds) . ¹H/¹³C NMR can resolve methyl group environments (e.g., N,N-dimethyl protons at δ 2.8–3.2 ppm) . Advanced studies use X-ray crystallography for stereochemical confirmation, though this requires high-purity crystals .

Q. Computational Methods :

- DFT calculations predict electronic properties and optimize geometry .

- Molecular docking screens potential biological targets (e.g., enzyme inhibition) .

What challenges arise in optimizing the synthesis of N-substituted 1,3-thiazin-2-amines to avoid byproducts and improve scalability?

Advanced Research Question

Key challenges include:

- Regioselectivity : Competing reactions at N and S sites may yield isomers (e.g., 4H vs. 6H tautomers) .

- Byproduct Mitigation : Solvent-free conditions reduce dimerization but require precise stoichiometry .

- Scalability : Transitioning from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Case Study :

A one-pot method for 6-methyl-1,3-benzothiazol-2-amine achieved 70% yield by controlling bromine addition in acetic acid . Similar protocols could be adapted for the target compound.

How do structural modifications at the N and 5 positions of the 1,3-thiazin-2-amine core affect biological activity?

Advanced Research Question

Comparative studies on analogues show:

- N-Substituents : Bulky groups (e.g., diethyl) enhance lipophilicity, improving membrane permeability for antimicrobial activity .

- Methylation at C5 : Stabilizes the thiazine ring, increasing metabolic resistance (e.g., 6-methyl derivatives show prolonged half-life in vitro) .

Example :

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives demonstrated antibacterial activity dependent on aryl group electronegativity .

What analytical techniques are recommended for assessing the purity and stability of this compound?

Basic Research Question

Q. Strategy :

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial screens ).

- SAR Studies : Systematically vary substituents and test against standardized assays .

What in silico strategies predict the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1) and BBB permeability .

- CYP450 Metabolism : Docking simulations identify potential oxidation sites (e.g., C5-methyl as a metabolic hotspot) .

- Toxicity Profiling : QSAR models flag hepatotoxicity risks based on structural alerts (e.g., thiazine ring) .

Example :

Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) showed sedative effects via α₂-adrenoceptor agonism, predicted by receptor-ligand simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.